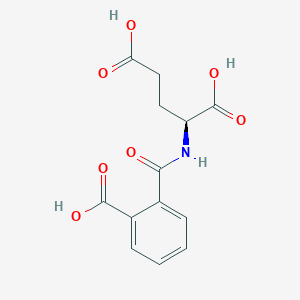

N-(2-Carboxybenzoyl)glutamic acid

Description

Properties

CAS No. |

3227-01-8 |

|---|---|

Molecular Formula |

C13H13NO7 |

Molecular Weight |

295.24 g/mol |

IUPAC Name |

(2S)-2-[(2-carboxybenzoyl)amino]pentanedioic acid |

InChI |

InChI=1S/C13H13NO7/c15-10(16)6-5-9(13(20)21)14-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)(H,20,21)/t9-/m0/s1 |

InChI Key |

QIWKCQDJZPRXNS-VIFPVBQESA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N,N-phthaloyl-L-glutamic acid N-phthalamoyl-L-glutamic acid N-phthaloyl-L-glutamic acid N-phthaloylglutamic acid N-phthaloylglutamic acid, (DL)-isomer PhGA pteroylhexaglutamylglutamic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Comparisons:

N-Methylglutamic Acid: Structural: The amino group is methylated, reducing polarity compared to the carboxybenzoyl derivative. Functional Impact: Enhanced solubility in aqueous solutions due to the smaller hydrophobic group. Used in studies of amino acid transporters and enzyme kinetics .

N-Stearoyl Glutamic Acid :

- Structural : Incorporation of a stearoyl (C18) chain increases hydrophobicity.

- Functional Impact : Likely forms micelles or vesicles, making it suitable for emulsification in cosmetics or drug delivery systems .

Indole-3-acetyl-glutamate: Structural: The indole group (a heterocyclic aromatic system) confers unique electronic properties.

Functional Impact: Its rigidity and polarity may facilitate interactions with metal ions or biological targets, suggesting utility in coordination chemistry or as a protecting group in peptide synthesis .

Comparative Biochemical Properties

While detailed physicochemical data (e.g., solubility, pKa) are absent in the evidence, inferences can be drawn:

- Polarity : N-(2-Carboxybenzoyl)glutamic acid > N-Methylglutamic acid > Indole-3-acetyl-glutamate > N-Stearoyl Glutamic acid.

- Lipophilicity : N-Stearoyl Glutamic acid > Indole-3-acetyl-glutamate > N-(2-Carboxybenzoyl)glutamic acid > N-Methylglutamic acid.

Q & A

Q. What are the key structural features of N-(2-Carboxybenzoyl)glutamic acid, and how are they experimentally characterized?

N-(2-Carboxybenzoyl)glutamic acid contains a glutamic acid backbone modified by a 2-carboxybenzoyl (phthaloyl) group at the amino terminus. This introduces two carboxylic acid moieties (from glutamic acid and the phthaloyl group) and an amide linkage. Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and confirm the amide bond (δ ~7.5-8.5 ppm for aromatic protons, δ ~170-175 ppm for carbonyl carbons) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular mass (e.g., CHNO, exact mass 295.07) and fragmentation patterns .

Q. What synthetic routes are commonly employed to prepare N-(2-Carboxybenzoyl)glutamic acid derivatives?

A widely used method involves DCC-mediated coupling between anthranilic acid derivatives and activated amines or amino acids. For example:

- Step 1 : Activation of N-(2-carboxybenzoyl)anthranilic acid with DCC (dicyclohexylcarbodiimide) to form an active ester.

- Step 2 : Reaction with L-glutamic acid under mild conditions (e.g., DMF, 0–25°C) to yield the phthaloyl-protected derivative .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers optimize the yield of N-(2-Carboxybenzoyl)glutamic acid in condensation reactions, and what factors influence regioselectivity?

- Catalyst Selection : Use of HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) reduces side reactions (e.g., racemization) and improves coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while low temperatures (0–5°C) minimize hydrolysis .

- Regioselectivity : Steric hindrance from the phthaloyl group directs coupling to the γ-carboxyl of glutamic acid. Confirmation via H NMR (split peaks for α/γ positions) or HPLC retention time analysis .

Q. How can contradictions in spectroscopic data for N-(2-Carboxybenzoyl)glutamic acid derivatives be resolved, particularly in complex reaction mixtures?

- Multi-Technique Validation : Combine H NMR, C NMR, and 2D-COSY to distinguish overlapping signals. For example, phthaloyl aromatic protons (δ 7.6–8.1 ppm) vs. impurities .

- Chromatographic Purity Checks : UPLC-MS with a C18 column (0.1% formic acid/ACN gradient) identifies co-eluting byproducts. Quantify using external calibration curves .

- Isotopic Labeling : N-labeled glutamic acid tracks amide bond stability under varying pH conditions .

Q. What role does N-(2-Carboxybenzoyl)glutamic acid play in peptide engineering, and how can its conformational effects be analyzed?

- β-Turn Induction : The rigid phthaloyl group enforces turn structures in pseudopeptides, as shown by X-ray crystallography and circular dichroism (CD) spectroscopy. For example, a 310-helix motif in model peptides .

- β-Hairpin Stabilization : Incorporation into peptide sequences (e.g., alternating proline/glutamic acid residues) enhances antiparallel β-sheet formation. Analyze via NOESY (nuclear Overhauser effect spectroscopy) for inter-strand hydrogen bonds .

Q. How can researchers analyze the metabolic fate of N-(2-Carboxybenzoyl)glutamic acid in biological systems?

- In Vitro Hydrolysis Assays : Incubate with mammalian imidase (EC 3.5.1.87) and monitor phthaloyl group cleavage via HPLC-MS. Use Tris-HCl buffer (pH 7.4, 37°C) and quantify products (e.g., free glutamic acid) .

- Isotope Tracing : C-labeled derivatives track incorporation into cellular metabolites via LC-MS/MS .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported enzymatic hydrolysis rates of N-(2-Carboxybenzoyl)glutamic acid derivatives?

- Control Experiments : Compare activity under standardized conditions (pH, temperature, enzyme source). For example, porcine kidney vs. human recombinant imidase .

- Kinetic Modeling : Fit time-course data to Michaelis-Menten equations to derive and . Discrepancies may arise from enzyme purity or substrate aggregation .

- Molecular Dynamics (MD) Simulations : Predict substrate-enzyme binding modes to explain variations in catalytic efficiency .

Q. What strategies are effective in distinguishing N-(2-Carboxybenzoyl)glutamic acid isomers (e.g., α vs. γ substitution) in synthetic mixtures?

- Chiral HPLC : Use a Chiralpak IC column (hexane/isopropanol, 85:15) to resolve enantiomers. Validate with optical rotation measurements .

- Derivatization : React with Marfey’s reagent (FDAA) to form diastereomers, separable via reverse-phase HPLC .

Methodological Best Practices

Q. What analytical techniques are critical for quality control in N-(2-Carboxybenzoyl)glutamic acid synthesis?

Q. How can researchers design experiments to study the environmental stability of N-(2-Carboxybenzoyl)glutamic acid?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.